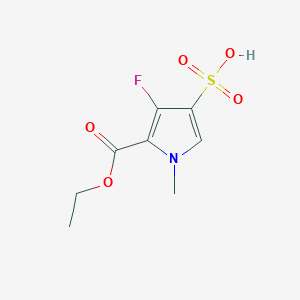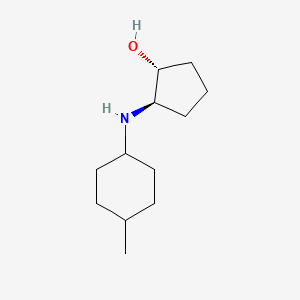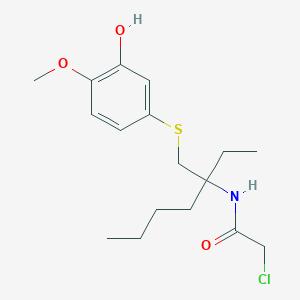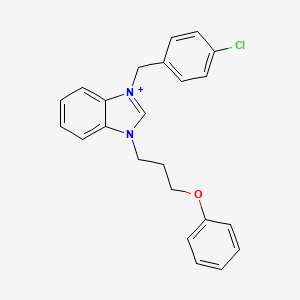
Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate is a complex organic compound with the chemical formula C44H87NO5 and a molecular weight of 710.17 g/mol . It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether . This compound is used as a surfactant, emulsifier, lubricant, and preservative .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate involves multiple steps. One common method is the esterification reaction between heptadecanoic acid and aminooctanol under appropriate conditions . During the reaction, hydroxyethyl nonanol and an oxidizing agent are added .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity . The product is then purified using techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Halogens, nucleophiles; typically carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions.
Biology: Employed in the formulation of lipid nanoparticles for drug delivery.
Medicine: Utilized in the delivery of RNA and other therapeutic agents.
Industry: Applied as a lubricant and preservative in various industrial processes.
作用機序
The mechanism of action of Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells . The compound interacts with cellular membranes, enhancing the uptake of the encapsulated agents .
類似化合物との比較
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate
- 1-Octylnonyl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate
Uniqueness
Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate is unique due to its specific structure, which provides optimal pharmacokinetics and minimal toxicity . Its ability to form stable lipid nanoparticles makes it particularly valuable for drug delivery applications .
特性
分子式 |
C47H93NO5 |
|---|---|
分子量 |
752.2 g/mol |
IUPAC名 |
nonyl 8-[2-hydroxyethyl-[8-oxo-8-(9-propylheptadecan-9-yloxy)octyl]amino]octanoate |
InChI |
InChI=1S/C47H93NO5/c1-5-9-12-15-18-27-34-44-52-45(50)35-28-21-19-25-32-40-48(42-43-49)41-33-26-20-22-29-36-46(51)53-47(37-8-4,38-30-23-16-13-10-6-2)39-31-24-17-14-11-7-3/h49H,5-44H2,1-4H3 |
InChIキー |
SYBMMSJYBURTFH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCC)(CCCCCCCC)CCCCCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13359564.png)
![Ethyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13359565.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359571.png)


![3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide](/img/structure/B13359600.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359603.png)
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B13359606.png)
![3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B13359607.png)
![N-(2-hydroxyethyl)-4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B13359609.png)
![4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13359611.png)

![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13359633.png)

